octanoyl Coenzyme A (ammonium salt)
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Overview
Description
Octanoyl Coenzyme A (ammonium salt) is a medium-chain acyl Coenzyme A derivative. It is a metabolic intermediate in mitochondrial fatty acid β-oxidation. This compound plays a crucial role in various biochemical processes, including energy production and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl Coenzyme A (ammonium salt) typically involves the esterification of octanoic acid with Coenzyme A. The reaction is catalyzed by specific enzymes under controlled conditions. The process requires the presence of ATP and magnesium ions to facilitate the formation of the Coenzyme A ester bond .
Industrial Production Methods
Industrial production of octanoyl Coenzyme A (ammonium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of octanoyl Coenzyme A. The product is then purified through various chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Octanoyl Coenzyme A (ammonium salt) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form shorter-chain acyl Coenzyme A derivatives.
Reduction: It can be reduced to form octanoic acid and Coenzyme A.
Substitution: It can participate in substitution reactions where the octanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as NAD+ and FAD.
Reducing agents: Such as NADH and FADH2.
Enzymes: Such as acyl-CoA dehydrogenase and enoyl-CoA hydratase.
Major Products
The major products formed from these reactions include acetyl Coenzyme A, shorter-chain acyl Coenzyme A derivatives, and octanoic acid .
Scientific Research Applications
Octanoyl Coenzyme A (ammonium salt) has a wide range of scientific research applications:
Mechanism of Action
Octanoyl Coenzyme A (ammonium salt) exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl Coenzyme A through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-ketothiolase .
Comparison with Similar Compounds
Similar Compounds
Hexanoyl Coenzyme A (ammonium salt): A shorter-chain acyl Coenzyme A derivative with similar metabolic functions.
Decanoyl Coenzyme A (ammonium salt): A longer-chain acyl Coenzyme A derivative with similar roles in fatty acid metabolism.
Uniqueness
Octanoyl Coenzyme A (ammonium salt) is unique due to its optimal chain length, which allows it to efficiently participate in both mitochondrial and peroxisomal β-oxidation pathways. This makes it a valuable compound for studying various aspects of fatty acid metabolism and energy production .
Properties
Molecular Formula |
C29H59N10O17P3S |
---|---|
Molecular Weight |
944.8 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3 |
InChI Key |
FTIQWXKUZWNHGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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